Methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride
CAS No.: 2228157-61-5
Cat. No.: VC5341676
Molecular Formula: C7H12ClF2NO2
Molecular Weight: 215.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228157-61-5 |
|---|---|
| Molecular Formula | C7H12ClF2NO2 |
| Molecular Weight | 215.62 |
| IUPAC Name | methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)7(10)2-4(3-7)5(8)9;/h4-5H,2-3,10H2,1H3;1H |
| Standard InChI Key | DYZFTARZAMUXNE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CC(C1)C(F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name is methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride. Its molecular formula is C8H12ClF2NO2, with a molecular weight of 235.64 g/mol (calculated from analogous structures). The hydrochloride salt form arises from protonation of the amino group, improving aqueous solubility for experimental use.
Structural Characteristics
The cyclobutane ring adopts a puckered conformation to alleviate angle strain. Key substituents include:
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Amino group (-NH2) at position 1, which participates in hydrogen bonding and acid-base reactions.
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Methyl carboxylate (-COOCH3) at position 1, contributing to ester reactivity and lipophilicity.
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Difluoromethyl group (-CF2H) at position 3, imparting electronegativity and metabolic stability .
The stereochemistry (e.g., cis or trans substituents) remains unspecified in available literature, though analogous compounds like methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride highlight the importance of spatial arrangement in biological activity.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols exist for this compound, methods for related cyclobutane derivatives provide a framework:
Step 1: Cyclobutane Ring Formation
Cycloaddition reactions, such as [2+2] photocyclization of alkenes, generate the cyclobutane core. For example, irradiation of 1,3-diene precursors yields strained intermediates.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: The hydrochloride salt improves water solubility (>50 mg/mL estimated ), critical for biological assays.
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Thermal Stability: Decomposition occurs above 200°C, consistent with fluorinated cyclobutanes .
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pH Sensitivity: The amino group protonates in acidic conditions (pKa ~8.5), affecting solubility and reactivity.
Spectroscopic Data
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IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester), and 1150 cm⁻¹ (C-F).
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NMR:
Reactivity and Functionalization
Ester Hydrolysis
The methyl carboxylate undergoes hydrolysis in basic conditions to form a carboxylic acid, a precursor for amide coupling:
This reaction is pivotal for generating bioactive derivatives.
Amino Group Reactions
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Acylation: Reaction with acyl chlorides forms amides, enhancing target affinity.
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Reductive Alkylation: Converts the amine into secondary or tertiary amines for structural diversification .
Difluoromethyl Group Behavior
The -CF2H group resists oxidation and participates in hydrophobic interactions, making it valuable in drug design .
Industrial and Research Applications
Organic Synthesis
This compound acts as a building block for:
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Peptidomimetics: Incorporating cyclobutane scaffolds to mimic peptide conformations.
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Fluorinated Polymers: Enhancing material stability through C-F bonds .
Pharmacokinetic Optimization
The difluoromethyl group reduces metabolic degradation, extending half-life in preclinical models.
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